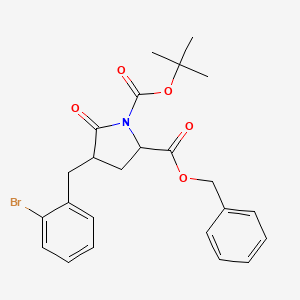![molecular formula C22H18Cl2O B12286404 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene CAS No. 153778-17-7](/img/structure/B12286404.png)
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene is a synthetic organic compound known for its unique chemical structure and properties. It is a derivative of clomiphene, a synthetic estrogen agonist-antagonist used in the treatment of infertility . The compound’s molecular formula is C22H18Cl2O, and it has a molecular weight of 369.28 g/mol .
Méthodes De Préparation
The synthesis of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves several steps. One common method includes the reaction of 2-chloroethanol with 4-hydroxybenzaldehyde to form 4-(2-chloroethoxy)benzaldehyde. This intermediate is then reacted with 2-chloro-1,2-diphenylethene in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be replaced by nucleophiles such as hydroxide ions
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s structural similarity to clomiphene makes it a valuable tool in studying estrogen receptor interactions and hormonal regulation.
Medicine: Research into its potential therapeutic applications, particularly in reproductive health and hormone-related disorders, is ongoing.
Mécanisme D'action
The mechanism of action of 1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity. This interaction affects various molecular pathways involved in cell growth, differentiation, and hormonal regulation .
Comparaison Avec Des Composés Similaires
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene can be compared to other similar compounds such as:
Clomiphene: A well-known SERM used in fertility treatments. The primary difference lies in the additional chloroethoxy group in this compound, which may influence its binding affinity and activity.
Tamoxifen: Another SERM used in breast cancer treatment. While structurally different, both compounds share the ability to modulate estrogen receptor activity.
Propriétés
Numéro CAS |
153778-17-7 |
|---|---|
Formule moléculaire |
C22H18Cl2O |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21- |
Clé InChI |
UWRMGGWAVBMGAW-DQRAZIAOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)OCCCl |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


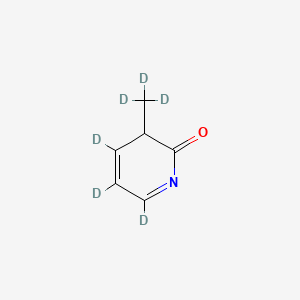
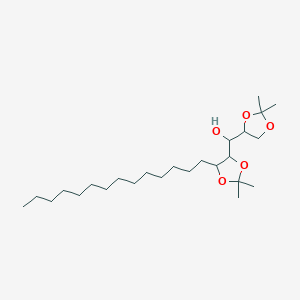
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
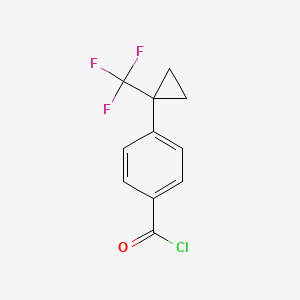
![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
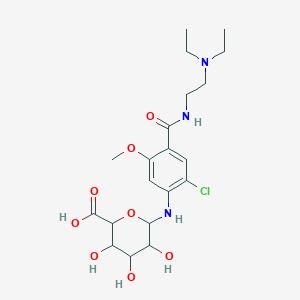
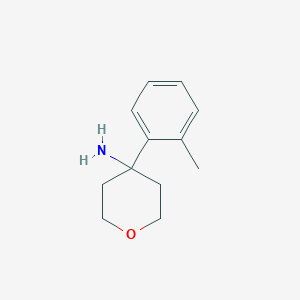
![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
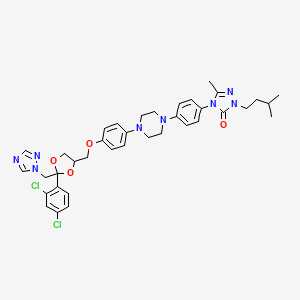
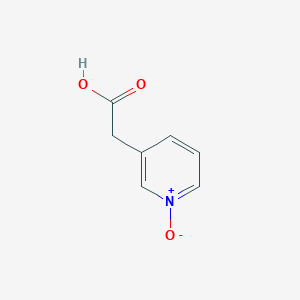
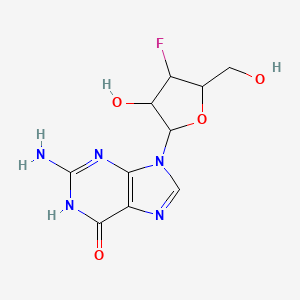
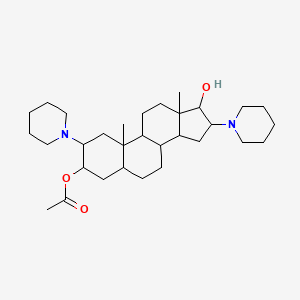
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
